molecular formula C27H24N2O3S3 B2627190 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide CAS No. 329910-02-3

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2627190
CAS No.: 329910-02-3
M. Wt: 520.68
InChI Key: FJUHBJSLPALLAR-UHFFFAOYSA-N
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Description

This compound features a naphthalene core substituted with a hydroxyl group at position 4 and a 1,3-benzothiazole-2-ylsulfanyl moiety at position 2. The sulfonamide group at position 1 of the naphthalene is further modified with a tert-butylbenzene ring. The benzothiazole ring, linked via a sulfanyl group, introduces aromatic stacking and electron-deficient properties, which may influence biological interactions or material stability .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S3/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-24(25(30)20-9-5-4-8-19(20)22)34-26-28-21-10-6-7-11-23(21)33-26/h4-16,29-30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHBJSLPALLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment to the Naphthalene Ring: The benzothiazole derivative is then reacted with a naphthalene derivative, often through a nucleophilic substitution reaction.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the compound, typically using sulfonyl chloride in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

The compound has shown potential in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies, particularly in tumors where traditional treatments may fail.

Anticonvulsant Activity

Research indicates that this compound may act as an anticonvulsant. It is hypothesized to interact with voltage-gated sodium channels and GABA receptors, modulating neuronal excitability and potentially reducing seizure activity.

Enzyme Inhibition

Studies have highlighted the compound's role in enzyme inhibition, particularly concerning carbonic anhydrase isoforms linked to tumor growth. This suggests its utility in developing inhibitors for specific cancer-related pathways .

Receptor Binding Studies

The compound is utilized in biological research to investigate its binding affinity to various receptors. Its structural features allow it to interact with multiple biological targets, making it a valuable tool for studying receptor-ligand interactions.

Mechanistic Studies

Understanding the mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide involves examining its influence on cellular pathways. For instance, it may modulate signaling cascades involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Material Science

The compound is being explored for its potential use in organic light-emitting diodes (OLEDs). Its unique electronic properties may contribute to the development of new materials with enhanced performance characteristics in electronic applications.

Synthesis of Complex Organic Compounds

This compound serves as a precursor for synthesizing other complex organic molecules. This versatility is crucial for advancing synthetic methodologies in organic chemistry .

Photodynamic Therapy Research

A study demonstrated the efficacy of this compound in inducing apoptosis in cancer cells when activated by specific wavelengths of light. The results indicated a marked decrease in cell viability, showcasing its potential as a therapeutic agent in oncology.

Anticonvulsant Activity Evaluation

In preclinical trials, the compound exhibited significant anticonvulsant effects in animal models. The findings suggest that it could be developed into a new class of antiepileptic drugs that target specific pathways involved in seizure activity .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to voltage-gated sodium channels or GABA receptors, modulating their activity and exerting anticonvulsant effects . The sulfonamide group can also interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

N-Benzyl-N-Methyl-2,1,3-Benzothiadiazole-4-Sulfonamide (CAS 443105-20-2)

  • Structural Differences :
    • The benzothiadiazole core (two nitrogen atoms in the heterocycle) replaces the benzothiazole group, increasing electron deficiency.
    • Lacks the naphthalene backbone and hydroxyl group present in the target compound.
  • Functional Implications :
    • Benzothiadiazole’s stronger electron-withdrawing nature may enhance reactivity in charge-transfer interactions compared to benzothiazole.
    • Absence of hydroxyl reduces solubility in polar solvents but may improve membrane permeability .

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide (CAS 325988-50-9)

  • Structural Differences :
    • A tetrahydrobenzothiophene ring replaces the naphthalene core, reducing aromaticity.
    • Morpholine sulfonyl group substitutes the tert-butylbenzene, increasing polarity.
  • Functional Implications: Morpholine sulfonyl enhances water solubility compared to the hydrophobic tert-butyl group.

2-[4-(2-Methylpropyl)phenyl]-N-Naphthalen-1-ylpropanamide (CAS 110501-25-2)

  • Structural Differences :
    • Propanamide linker replaces the sulfonamide group.
    • Branched 2-methylpropylphenyl substituent contrasts with the tert-butylbenzene.
  • Functional Implications :
    • The amide group facilitates hydrogen bonding but lacks the sulfonamide’s acidity (pKa ~10 vs. ~1 for sulfonamides).
    • Branched alkyl chain may enhance lipid solubility but reduce target specificity .

4-(2-Bromo-4-Ethoxyphenyl)thiazole (CAS 383143-93-9)

  • Structural Differences :
    • Thiazole ring replaces benzothiazole, reducing aromatic surface area.
    • Bromine and ethoxy substituents introduce halogen bonding and steric bulk.
  • Functional Implications :
    • Bromine enables covalent binding or halogen-bonding interactions absent in the target compound.
    • Ethoxy group improves metabolic stability compared to hydroxyl but reduces polarity .

Tabulated Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Solubility (Predicted) Notable Functional Features
Target Compound Naphthalene Hydroxyl, Benzothiazole-sulfanyl, tert-butyl Moderate (polar + nonpolar) Hydrogen bonding, lipophilic anchor
443105-20-2 Benzothiadiazole Benzyl-methyl, sulfonamide Low Electron-deficient, charge-transfer
325988-50-9 Tetrahydrobenzothiophene Morpholine sulfonyl, benzothiazole High Polar, rigid conformation
110501-25-2 Naphthalene Propanamide, 2-methylpropylphenyl Low Hydrogen bonding, lipid solubility
383143-93-9 Thiazole Bromo, ethoxy Moderate Halogen bonding, metabolic stability

Biological Activity

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H24N2O3S3
  • Molecular Weight : 482.570 g/mol
  • CAS Number : 477498-82-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole-based compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that derivatives with similar structures showed significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been observed in various in vitro models. It has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase, which are crucial in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Alters ROS levels within cells, contributing to its antioxidant properties and reducing oxidative stress .

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various benzothiazole derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of treatment .

Cell LineIC50 Value (µM)Treatment Duration
MCF-71048 hours
A5491248 hours

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested for its ability to inhibit the production of TNF-alpha and IL-6 in activated macrophages. The results demonstrated a significant reduction in cytokine levels at concentrations as low as 5 µM .

CytokineControl Level (pg/mL)Treated Level (pg/mL)Concentration (µM)
TNF-alpha150305
IL-6200505

Q & A

Q. How to reconcile conflicting bioassay results across studies?

  • Methodological Answer :
  • Assay Standardization : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) before testing .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ analyses to account for concentration-dependent effects .

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